molecular formula C10H8N2O4 B2938760 8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one CAS No. 730951-33-4

8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

Cat. No.: B2938760
CAS No.: 730951-33-4
M. Wt: 220.184
InChI Key: FRWLGSXBAVUPQO-UHFFFAOYSA-N
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Description

8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one is a complex organic compound characterized by the presence of an oxime and indole moiety integrated within a dioxin structure. The oxime functionality (–C=N–OH) is particularly notable for its versatility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • One of the common methods to synthesize 8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one involves the condensation of 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one with hydroxylamine hydrochloride under mildly basic conditions (e.g., sodium acetate in ethanol).

  • This reaction is typically conducted at elevated temperatures (around 80°C) to facilitate the formation of the oxime group.

Industrial Production Methods

  • Industrial production might employ continuous flow reactors to enhance yield and scalability. Optimization of the reaction conditions, such as precise control of temperature, pH, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The oxime group can be oxidized to a nitro compound using strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the oxime functionality can yield the corresponding amine, often using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

  • Substitution: : The oxime group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

  • For oxidation reactions: Potassium permanganate in acidic medium.

  • For reduction reactions: Hydrogen gas with a palladium catalyst.

  • For substitution reactions: Nucleophiles like amines or thiols under neutral or basic conditions.

Major Products Formed

  • Oxidation products include nitro derivatives.

  • Reduction products include amines.

  • Substitution products vary based on the nucleophile used.

Scientific Research Applications

8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one has significant applications across various scientific fields:

  • Chemistry: : Used as a precursor for the synthesis of more complex heterocyclic compounds.

  • Biology: : Studied for its potential as an enzyme inhibitor due to its oxime and indole functionalities.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.

  • Industry: : Used in the development of dyes, agrochemicals, and polymers.

Mechanism of Action

The compound's mechanism of action often involves its interaction with biological macromolecules through hydrogen bonding and pi-stacking interactions, particularly due to its indole moiety. The oxime group can form reversible covalent bonds with active site residues in enzymes, inhibiting their function.

Comparison with Similar Compounds

8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one stands out due to its unique combination of the oxime and indole functionalities within the dioxin structure, which imparts a distinct reactivity profile compared to similar compounds.

Similar Compounds

  • 8-amino-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

  • 8-hydroxy-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

  • 8-oxo-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

Each of these similar compounds shares the indole-dioxin scaffold but differs in the functional group at the 8-position, which influences their chemical reactivity and biological activities.

Properties

IUPAC Name

8-nitroso-3,6-dihydro-2H-[1,4]dioxino[2,3-f]indol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-10-9(12-14)5-3-7-8(4-6(5)11-10)16-2-1-15-7/h3-4,11,13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVQSXHGEVXVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC(=C3N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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